Absence of Peer-Reviewed Biological Potency Data Precludes Comparator-Based Differentiation
Searches across ChEMBL, BindingDB, PubMed, and the patent literature did not yield any IC50, Ki, EC50, or other quantitative activity measurement for 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol at any biological target. While the pyrazolopyrrolidine chemotype has been described as MDM2/MDM4 inhibitors (US8969341) and BET bromodomain inhibitors (Novartis AG patents), the specific compound bearing the 3-cyclopropyl and 1-(pyrrolidin-2-ylmethyl) substituents is not exemplified with activity data in those filings [1][2]. Consequently, no quantitative comparison can be made to close analogs or in-class alternatives.
| Evidence Dimension | Target inhibition potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Various pyrazolopyrrolidine MDM2 inhibitors (e.g., US8969341 compounds) show IC50 values from 0.068 to 22.8 nM in TR-FRET assays [2] |
| Quantified Difference | Cannot be calculated |
| Conditions | p53-MDM2/MDM4 TR-FRET assay |
Why This Matters
Without quantitative data, the scientific or industrial user cannot determine if the cyclopropyl analog offers any advantage in potency, selectivity, or physiochemical properties over other pyrazol-5-ol derivatives.
- [1] Furet, P. et al. Pyrazolopyrrolidine compounds. United States Patent US8969341, issued March 3, 2015. View Source
- [2] BindingDB. Affinity data for US8969341 compounds (BDBM143341, BDBM143546, BDBM143673). (Accessed 2026-04-28). View Source
